Zucapsaicin

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la zucapsaïcine implique plusieurs étapes. Une méthode comprend la réduction du composé intermédiaire IV de la zucapsaïcine en utilisant des agents réducteurs doubles alkylboranes en présence d'un catalyseur . Le processus est effectué dans un solvant organique sous des conditions contrôlées. Le composé intermédiaire est ensuite traité davantage pour obtenir de la zucapsaïcine avec une pureté et un rendement élevés, ce qui la rend adaptée à la production industrielle .

Analyse Des Réactions Chimiques

La zucapsaïcine subit diverses réactions chimiques, notamment :

Oxydation : La zucapsaïcine peut être oxydée pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : La réduction des intermédiaires de la zucapsaïcine est une étape clé dans sa synthèse.

Substitution : La zucapsaïcine peut subir des réactions de substitution, en particulier impliquant ses groupes phénoliques et amides.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La zucapsaïcine a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée dans des études relatives à la synthèse et à la modification d'analogues de la capsaïcine.

Biologie : La zucapsaïcine est étudiée pour ses effets sur les neurones sensoriels et la modulation de la douleur.

Médecine : Elle est utilisée comme analgésique topique pour le traitement de l'arthrose et de la douleur neuropathique.

Industrie : La zucapsaïcine est utilisée dans la formulation de crèmes et de patchs topiques pour le soulagement de la douleur.

Mécanisme d'action

La zucapsaïcine exerce ses effets en agissant comme un agoniste au niveau du récepteur TRPV-1 . Ce récepteur joue un rôle crucial dans la transduction des stimuli chimiques, mécaniques et thermiques, ainsi que dans la perception de la douleur . L'activation du TRPV-1 par la zucapsaïcine entraîne la libération de neuropeptides tels que la somatostatine, le peptide apparenté au gène de la calcitonine et la substance P, qui sont impliqués dans la modulation de la douleur et l'inflammation neurogène . La zucapsaïcine provoque également une désensibilisation des neurones afférents peptidergiques, réduisant les niveaux de neuropeptides et soulageant la douleur .

Applications De Recherche Scientifique

Clinical Applications

Zucapsaicin has been studied for several clinical applications:

- Neuropathic Pain : It is effective in managing pain associated with conditions like diabetic neuropathy and post-herpetic neuralgia. Clinical trials have demonstrated significant improvements in pain scores among patients using this compound cream compared to placebo .

- Osteoarthritis : this compound cream (0.075%) has been approved for treating knee osteoarthritis. In randomized controlled trials, patients reported substantial reductions in pain and improvements in function after consistent use .

- Other Pain Conditions : Emerging research suggests potential benefits for cluster headaches and migraines, although further studies are necessary to establish definitive efficacy .

Efficacy of this compound in Clinical Trials

Case Studies

- Osteoarthritis Management : In a 12-week study involving 344 patients with knee osteoarthritis, those treated with this compound experienced a clinically relevant treatment effect, particularly among patients with severe baseline pain scores. The treatment group showed a 27% improvement compared to the control group .

- Neuropathic Pain Relief : A systematic review highlighted several studies where this compound was used effectively for neuropathic pain management. Patients reported improved quality of life and reduced reliance on systemic analgesics after using topical this compound formulations .

Mécanisme D'action

Zucapsaicin exerts its effects by acting as an agonist at the TRPV-1 receptor . This receptor plays a crucial role in transducing chemical, mechanical, and thermal stimuli, as well as pain perception . Activation of TRPV-1 by this compound leads to the release of neuropeptides such as somatostatin, calcitonin gene-related peptide, and substance P, which are involved in pain modulation and neurogenic inflammation . This compound also causes desensitization of peptidergic afferent neurons, reducing the levels of neuropeptides and alleviating pain .

Comparaison Avec Des Composés Similaires

La zucapsaïcine est similaire à d'autres analogues de la capsaïcine, tels que :

Capsaïcine : L'isomère trans de la zucapsaïcine, largement connu pour son utilisation dans les crèmes topiques contre la douleur.

Capsazepine : Un analogue synthétique de la capsaïcine qui agit comme un antagoniste au niveau du récepteur TRPV-1.

Dihydrocapsaïcine : Un autre analogue de la capsaïcine présentant une activité biologique similaire.

La zucapsaïcine est unique en raison de sa configuration cis, qui affecte son interaction avec le récepteur TRPV-1 et son efficacité globale dans le soulagement de la douleur .

Activité Biologique

Zucapsaicin, a synthetic derivative of capsaicin, has garnered attention for its biological activity, particularly in pain management. This article delves into its mechanisms of action, pharmacological properties, clinical studies, and potential therapeutic applications.

This compound primarily exerts its effects through the activation of the transient receptor potential cation channel subfamily V member 1 (TRPV1) . This receptor plays a crucial role in transducing nociceptive signals, which are responsible for the sensation of pain. The following outlines its mechanism:

- Agonist Activity : this compound binds to TRPV1, initially causing an influx of calcium ions and sodium into the cells. This leads to depolarization and the sensation of burning pain.

- Desensitization : Prolonged exposure to this compound results in desensitization of TRPV1 channels. This process reduces the sensitivity of sensory neurons to painful stimuli by depleting neuropeptides such as substance P (SP) and calcitonin gene-related peptide (CGRP) , which are involved in pain transmission and neurogenic inflammation .

- Calcium-Dependent Signaling : this compound activates intracellular signaling pathways involving calcineurin and calcium-dependent protein kinase C, leading to further phosphorylation of TRPV1 and modulation of its activity .

Absorption and Distribution

This compound demonstrates low systemic absorption when applied topically. In animal studies, systemic absorption rates were found to be approximately 0.075% , indicating that it predominantly acts locally at the site of application .

Metabolism

In vitro studies have shown that this compound exhibits weak to moderate inhibitory effects on various cytochrome P450 enzymes; however, these effects are not clinically significant due to its low systemic absorption .

Elimination

Studies indicate that this compound and its metabolites are primarily excreted through urine and feces, with minimal elimination via exhalation following dermal administration. The elimination half-life is approximately 7 to 11 hours in rats .

Clinical Studies

This compound has been evaluated in several clinical trials for its efficacy in treating conditions associated with chronic pain, particularly osteoarthritis.

Case Study: ZUACTA Cream

A significant study involving This compound cream (0.075%) demonstrated notable efficacy in patients with osteoarthritis of the knee. The trial results indicated:

- Improvement in Pain Scores : Patients using this compound cream showed statistically significant improvements in pain as measured by the WOMAC Pain Subscale compared to those using a lower concentration cream (0.01%) .

- Long-Term Efficacy : The treatment maintained efficacy over a 12-week period with a reduction in reported pain levels from baseline scores .

| Baseline WOMAC Pain Score | ZUACTA Mean Change | This compound 0.01% Mean Change | P-Value |

|---|---|---|---|

| >13 | 4.36 | 3.64 | 0.0089 |

| >14 | 4.81 | 3.92 | 0.0089 |

| >15 | 5.26 | 4.19 | 0.0089 |

Safety Profile

The most common adverse reactions reported were related to application site burning, which occurred in approximately 6-10% of patients treated with this compound cream compared to less than 1% in control groups . However, these sensations tended to decrease over time with continued use.

Potential Therapeutic Applications

Beyond osteoarthritis, this compound is being explored for its potential benefits in treating various neuropathic pain conditions, including:

This compound's unique molecular structure may provide advantages over traditional capsaicin formulations by offering similar analgesic properties with improved tolerability and fewer side effects .

Propriétés

IUPAC Name |

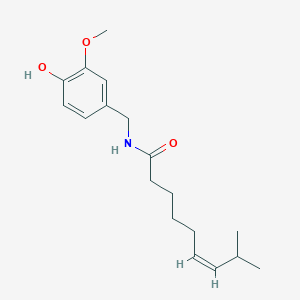

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUWZUDDOIDPM-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014453 | |

| Record name | Zucapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Zucapsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Zucapsaicin excites and desensitizes C-fibers via agonist at TRPV1 on nociceptive neurons. It binds to intracellular sites and initially stimulates the channels, causing burning sensation. Activation of TRPV1 results in calcium influx and sodium, which leads to cell depolarization. Hypersensitization by zucapsaicin is then followed by reduced sensitivity and persistent desensitization (tachyphylaxis) of the channels via various pathways. Densentiziation is thought to be dependent on intraceullar levels of calcium. Decreased TRPV1 channel action and release of inflammatory neuropeptides induces an analgesic effect, and pain relief. Zucapsaicin activates calcineurin and calcium-dependent protein kinase C isoforms which results in phosphorylation of TRPV1. Phosphorylation of TRPV1 enhances reponsivity to zucapsaicin by potentiating capsaicin- or proton-evoked responses and reducing the temperature threshold for TRPV1 activation. Studies suggest that zucapsaicin is involved in activation of phospholipase C with the subsequent phosphatidylinositol 4,5-biphosphate (PIP2) hydrolysis, which results in TRPV1 inactivation. Tachyphylaxis or persistent desensitization is reversible, and involves the downregulation of proalgesic substances (such as SP) and upregulation of analgesic peptides. | |

| Record name | Zucapsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25775-90-0 | |

| Record name | Zucapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25775-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zucapsaicin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zucapsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zucapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15OX67P384 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

71.5-74.5 | |

| Record name | Zucapsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.